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Compound of Interest

Compound Name: c-Met-IN-12

Cat. No.: B12408104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of c-Met-IN-12, a

potent and selective type II c-Met kinase inhibitor. The information presented herein is intended

for researchers, scientists, and professionals involved in drug development and oncology

research. This document summarizes key quantitative data, details experimental

methodologies, and provides visual representations of signaling pathways and experimental

workflows.

Core Pharmacodynamic Profile of c-Met-IN-12
c-Met-IN-12 (also referred to as compound 4r) is an orally active small molecule inhibitor of the

c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in

the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2]

[3] c-Met-IN-12 has demonstrated significant anti-tumor efficacy in preclinical models.[1][2]

Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data reported for c-Met-IN-12.
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Parameter Value Description

c-Met Kinase Inhibition (IC50) 10.6 nM

The half-maximal inhibitory

concentration against the c-

Met kinase enzyme.[1]

Kinase Selectivity >80% inhibition at 1 µM

High inhibitory activity against

AXL, Mer, and TYRO3 kinases

at a concentration of 1 µM.[1]

In Vivo Efficacy 93% Tumor Growth Inhibition

In a U-87MG human

glioblastoma xenograft model

at a dose of 45 mg/kg,

administered orally once daily

for 21 days.[1][2]

Signaling Pathway Inhibition
c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor

(HGF), activates multiple downstream signaling cascades. These pathways, including the

RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, migration,

and invasion. In many cancers, aberrant c-Met activation drives tumor growth and metastasis.

c-Met-IN-12, as a type II inhibitor, is designed to bind to the inactive conformation of the c-Met

kinase domain, preventing its activation and subsequent downstream signaling.
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Figure 1: c-Met Signaling Pathway and Inhibition by c-Met-IN-12.
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Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the

characterization of c-Met-IN-12.

In Vitro c-Met Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of c-Met-IN-12 against

the c-Met kinase.

Methodology:

Reagents: Recombinant human c-Met kinase domain, ATP, and a suitable substrate peptide

(e.g., Poly(Glu, Tyr) 4:1).

Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA is typically used.

Procedure: a. The c-Met enzyme is incubated with varying concentrations of c-Met-IN-12 in

the assay buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of a

mixture of ATP and the substrate peptide. c. The plate is incubated at 30°C for a defined

period (e.g., 60 minutes). d. The reaction is stopped, and the amount of phosphorylated

substrate is quantified. This can be achieved using various methods, such as a

luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production,

or by using a phosphospecific antibody in an ELISA format.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of c-
Met-IN-12 relative to a DMSO control. The IC50 value is determined by fitting the data to a

sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of c-Met-IN-12 in a human glioblastoma

xenograft model.

Methodology:

Cell Line: U-87MG human glioblastoma cells.
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Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old.

Tumor Implantation: a. U-87MG cells are harvested during their exponential growth phase. b.

A suspension of cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) is

injected subcutaneously into the flank of each mouse.

Treatment: a. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are

randomized into treatment and control groups. b. c-Met-IN-12 is administered orally (p.o.)

once daily (Q.D.) at a dose of 45 mg/kg for 21 consecutive days. The vehicle control group

receives the formulation solution without the active compound.

Efficacy Assessment: a. Tumor volume is measured at regular intervals (e.g., every 2-3 days)

using calipers. Tumor volume is calculated using the formula: (length x width²)/2. b. Body

weight and general health of the mice are monitored throughout the study.

Data Analysis: The tumor growth inhibition (TGI) percentage is calculated at the end of the

study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor

volume of control group)] x 100.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the pharmacodynamic

characterization of a novel c-Met inhibitor like c-Met-IN-12.
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Figure 2: Experimental Workflow for c-Met-IN-12 Pharmacodynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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